MF63
Overview
Description
Preparation Methods
The synthesis of MF63 involves several steps, starting with the preparation of the core phenanthroimidazole structure. The synthetic route typically includes the following steps:
Formation of the phenanthroimidazole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the desired position on the phenanthroimidazole ring.
Nitrile group introduction:
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic steps to achieve high yield and purity .
Chemical Reactions Analysis
MF63 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction of this compound can lead to the formation of different derivatives, depending on the reducing agents used.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, to form various analogs.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: MF63 is used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.
Biology: In biological research, this compound is used to investigate the role of PGE2 in inflammation and pain pathways.
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases, such as osteoarthritis and rheumatoid arthritis, by reducing PGE2 levels.
Industry: This compound is used in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
MF63 exerts its effects by selectively inhibiting mPGES-1, an enzyme involved in the conversion of prostaglandin H2 to PGE2. By inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation and pain. This inhibition leads to decreased inflammation and pain in preclinical models of inflammatory diseases. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream prostaglandin synthesis pathway .
Comparison with Similar Compounds
MF63 is unique in its high selectivity and potency for mPGES-1 inhibition. Similar compounds include:
CAY10526: Another mPGES-1 inhibitor with similar selectivity but different chemical structure.
MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP) that also affects prostaglandin synthesis but through a different mechanism.
NS-398: A selective COX-2 inhibitor that reduces PGE2 levels but with less selectivity compared to this compound.
This compound stands out due to its high selectivity for mPGES-1 and its ability to reduce PGE2 levels without causing gastrointestinal toxicity, a common side effect of non-selective COX inhibitors .
Properties
IUPAC Name |
2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFLHOOKHPFDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581753 | |
Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892549-43-8 | |
Record name | MF-63 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MF-63 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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